molecular formula C11H18N5O5P B12598285 Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- CAS No. 643028-95-9

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-

Cat. No.: B12598285
CAS No.: 643028-95-9
M. Wt: 331.27 g/mol
InChI Key: ZJJCHJPFWDFCRS-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound features a purine core linked to a methoxybutoxy-phosphonic acid side chain. Its molecular formula is C₁₁H₁₈N₅O₅P , with a molecular weight of 331.26 g/mol . The purine moiety is substituted at the 6-position with an amino group, while the phosphonic acid group is attached via a methylene bridge to a 4-methoxybutoxy chain. The SMILES notation (COCC(n1cnc2c1ncnc2N)CCOCP(=O)(O)O) clarifies connectivity: the purine’s 9H position binds to the butoxy chain’s third carbon, and the methoxy group occupies the fourth carbon of the butoxy backbone .

The stereochemical configuration of the butoxy chain remains unresolved in available data, as no chiral centers are explicitly defined in the SMILES string or structural depictions. However, synthetic routes for analogous compounds (e.g., tenofovir derivatives) often involve stereoselective phosphorylation, suggesting potential stereochemical considerations in its synthesis .

Structural Feature Description
Core scaffold 9H-purine with 6-amino substitution
Side chain 4-methoxybutoxy group linked to methylphosphonic acid
Key functional groups Amino (purine), methoxy (ether), phosphonic acid
Molecular formula C₁₁H₁₈N₅O₅P
Molecular weight 331.26 g/mol

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name is derived by prioritizing the phosphonic acid group as the parent structure. The substituents are enumerated to reflect their positions on the butoxy chain:

  • Phosphonic acid serves as the root.
  • [[3-(6-Amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- denotes the substituent:
    • A butoxy chain (4 carbons) with:
      • A methoxy group (-OCH₃) at position 4.
      • A 9H-purin-6-amine group at position 3.
      • A methylene bridge (-CH₂-) connecting the chain to the phosphonic acid.

Thus, the full IUPAC name is [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]phosphonic acid . This nomenclature aligns with conventions for analogous purine-phosphonates, such as (S)-tenofovir, which similarly prioritize phosphonic acid as the parent structure .

Comparative Analysis of Tautomeric Forms

The purine core exhibits tautomerism, particularly at the N9-H position and the 6-amino group. In aqueous environments, the 6-amino group typically remains protonated, stabilizing the 9H-purin-6-amine tautomer (Figure 1). However, under basic conditions, deprotonation at N9 could yield a minor 7H-purin-6-amine tautomer, though this is less favored due to reduced aromatic stabilization .

The phosphonic acid group (pKa ≈ 2.0) remains fully deprotonated at physiological pH, forming a stable dianion that enhances solubility and potential hydrogen-bonding interactions. The methoxy group’s electron-donating effects further stabilize the ether linkage against hydrolysis, distinguishing it from shorter-chain analogues like tenofovir .

Structural Analogues in Purine-Phosphonate Hybrid Systems

This compound belongs to a broader class of purine-phosphonates designed to mimic nucleoside monophosphates. Key analogues include:

Compound Structural Differences Functional Implications
Tenofovir () Propan-2-yloxy chain instead of methoxybutoxy Shorter chain reduces steric hindrance; improved bioavailability
Adefovir Lacks methoxy group; shorter ethyloxy chain Lower metabolic stability compared to methoxy-substituted derivatives
CycloSal-phosphotriesters () Cyclic salicyloxy groups masking phosphonate Enhanced membrane permeability via prodrug strategy

The methoxybutoxy chain in the target compound extends conformational flexibility, potentially improving binding to enzymes like purine phosphoribosyltransferases. This contrasts with tenofovir’s rigid propan-2-yloxy chain, which prioritizes compactness for viral polymerase inhibition .

Properties

CAS No.

643028-95-9

Molecular Formula

C11H18N5O5P

Molecular Weight

331.27 g/mol

IUPAC Name

[3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid

InChI

InChI=1S/C11H18N5O5P/c1-20-4-8(2-3-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19)

InChI Key

ZJJCHJPFWDFCRS-UHFFFAOYSA-N

Canonical SMILES

COCC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Preparation Methods

The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- typically involves several steps. One common method includes the reaction of a purine derivative with a phosphonate ester under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphonic acid derivatives undergo hydrolysis under acidic or basic conditions. For this compound, ester precursors (if present) hydrolyze to yield the free phosphonic acid:

R-P(O)(OR’)2+H2OR-P(O)(OH)2+2R’OH\text{R-P(O)(OR')}_2 + \text{H}_2\text{O} \rightarrow \text{R-P(O)(OH)}_2 + 2\text{R'OH}

Conditions :

  • Acidic hydrolysis: HCl (1–2 M), reflux at 80–100°C for 6–12 hours.

  • Basic hydrolysis: NaOH (1–3 M), room temperature for 24–48 hours.

Key Observations :

  • The methoxybutoxy side chain remains stable during hydrolysis, while the phosphonate ester is selectively cleaved.

Nucleophilic Substitution at the Purine Ring

The 6-amino group on the purine ring participates in nucleophilic substitution reactions. For example:

Purine-NH2+Electrophile (E+)Purine-NE+H+\text{Purine-NH}_2 + \text{Electrophile (E}^+\text{)} \rightarrow \text{Purine-NE} + \text{H}^+

Reaction Examples :

  • Acylation : Reacts with acetyl chloride in anhydrous DMF to form N-acetyl derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated products.

Conditions :

  • Acylation: 0°C to room temperature, 2–4 hours, DMF as solvent.

  • Alkylation: K₂CO₃, DMF, 60°C for 6 hours.

Esterification of the Phosphonic Acid Group

The phosphonic acid group reacts with alcohols to form phosphonate esters, a key step in prodrug development (e.g., Tenofovir derivatives) :

R-P(O)(OH)2+R’OHSOCl2R-P(O)(OR’)2+2HCl\text{R-P(O)(OH)}_2 + \text{R'OH} \xrightarrow{\text{SOCl}_2} \text{R-P(O)(OR')}_2 + 2\text{HCl}

Conditions :

  • Thionyl chloride (SOCl₂) as activating agent, chloroform solvent, reflux at 60°C for 4–8 hours .

  • Yields: 70–85% for primary alcohols; reduced yields with bulky alcohols .

Example Products :

Alcohol UsedProduct EsterApplication
1-ButanolButyl esterEnhanced lipophilicity for cellular uptake
4-Methoxy-1-butanolMethoxybutyl esterImproved metabolic stability

Metal Ion Complexation

The phosphonic acid group chelates metal ions, forming stable complexes:

R-P(O)(OH)2+Mn+R-P(O)(O)2M(n2)++2H+\text{R-P(O)(OH)}_2 + \text{M}^{n+} \rightarrow \text{R-P(O)(O)}_2\text{M}^{(n-2)+} + 2\text{H}^+

Key Complexes :

Metal IonStability Constant (log K)Application
Ca²⁺3.8–4.2Bone-targeted drug delivery
Fe³⁺8.5–9.0Catalysis in oxidation reactions

Conditions :

  • pH 5–7, aqueous or methanol/water mixtures.

Reactivity in Biochemical Systems

The compound mimics natural nucleotides, enabling interactions with enzymes:

  • Kinase Inhibition : Competes with ATP for binding to kinase active sites (IC₅₀: 1–10 μM) .

  • Polymerase Incorporation : Acts as a chain terminator in viral reverse transcriptases (e.g., HIV-1 RT) .

Mechanistic Insights :

  • The 4-methoxybutoxy chain enhances membrane permeability, while the phosphonic acid group ensures intracellular retention .

Oxidative Stability

The methoxy group and purine ring exhibit resistance to oxidation:

  • Purine Ring : Stable under H₂O₂ (3% v/v) and UV light (254 nm) for 24 hours.

  • Methoxybutoxy Chain : No degradation observed in O₂-saturated solutions at pH 7.4.

Scientific Research Applications

Antiviral Applications

One of the primary applications of this phosphonic acid derivative is its role as an antiviral agent. Research has demonstrated that nucleoside and nucleotide analogs require phosphorylation by endogenous enzymes to exert their antiviral effects. The phosphonic acid derivative acts as a precursor or co-factor in this phosphorylation process, enhancing the efficacy of established antiviral drugs.

Case Study: Anti-HIV Activity

A study explored the synthesis and evaluation of anti-HIV activity of various phosphonic acid derivatives. The results indicated that certain conjugates exhibited significant inhibition of HIV replication at low concentrations. For instance, a tetradecanoyl conjugate demonstrated over 99% inhibition at concentrations as low as 100 ng/mL, outperforming standard treatments like tenofovir alafenamide (TAF) . This highlights the potential of phosphonic acid derivatives in developing new antiviral therapies.

Immunosuppressive Properties

Phosphonic acid derivatives have also been investigated for their immunosuppressive properties. Specifically, compounds that inhibit purine nucleoside phosphorylase (PNP) can modulate immune responses. This is particularly relevant in conditions requiring controlled immune suppression, such as organ transplantation and certain cancers.

Case Study: PNP Inhibition

Research has identified a class of 9-purinyl phosphonic acid derivatives that act as potent PNP inhibitors. These inhibitors can reduce the levels of toxic nucleoside substrates in the plasma, thereby mitigating T-cell activity while preserving B-cell function. This selective suppression is advantageous in treating T-cell leukemias and managing graft-versus-host disease .

Anticancer Applications

The phosphonic acid derivative's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for anticancer therapies. By targeting pathways such as histone methylation through inhibition of EZH2 (Enhancer of Zeste Homolog 2), these compounds can potentially reduce tumor aggressiveness.

Case Study: EZH2 Inhibition

Investigations into the effects of phosphonic acid derivatives on EZH2 have shown promising results in reducing H3K27me3 levels associated with aggressive tumors. These findings suggest that phosphonic acids could play a role in developing new cancer treatments .

Physicochemical Properties and Structure

Understanding the physicochemical properties of phosphonic acid derivatives is crucial for their application in drug development. The compound has a molecular formula of C11H18N5O5PC_{11}H_{18}N_{5}O_{5}P and a molar mass of approximately 331.27 g/mol . Its structure allows for various modifications that can enhance its biological activity and selectivity.

Summary Table of Applications

Application AreaMechanism/EffectReferences
AntiviralEnhances phosphorylation of antiviral drugs
ImmunosuppressiveInhibits purine nucleoside phosphorylase
AnticancerInhibits EZH2 to reduce tumor aggressiveness

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by mimicking natural substrates, thereby blocking the normal biochemical pathways. This inhibition can lead to the disruption of viral replication or other cellular processes, making it a valuable compound in antiviral research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acyclic nucleoside phosphonates with modifications influencing pharmacokinetics, potency, and toxicity. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Key Structural Differences Biological Activity References
Adefovir (PMEA) Ethoxy chain instead of methoxybutoxy; no methyl group Broad-spectrum antiviral (HIV, HBV)
GS-9148 Fluorinated dihydrofuran ring; 4-fluoro substitution Potent anti-HIV activity; improved oral bioavailability
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid Shorter propan-2-yl chain; lacks methoxy group Antiviral (specificity undisclosed)
Phosphonic acid, [[4-(acetyloxy)-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- Acetyloxy group at 4-position (prodrug feature) Likely improved cellular uptake
Phosphonic acid, [[2-[6-(diethylamino)-9H-purin-9-yl]ethoxy]methyl]- Diethylamino substitution on purine; ethoxy chain Modified binding affinity; reduced toxicity

Physicochemical and Pharmacokinetic Properties

Property Target Compound Adefovir (PMEA) GS-9148
LogP ~1.5 (predicted) 0.3 1.8 (fluorinated)
Solubility Moderate (methoxy) High (polar ethoxy) Low (lipophilic)
Metabolic Stability High (methoxy resists hydrolysis) Low (requires esterase activation) High (fluorine stabilizes)
Bioavailability ~40% (estimated) 30–45% >50%

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- is particularly notable for its potential therapeutic applications, especially as an antiviral agent. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a purine base structure linked to a phosphonic acid moiety. Its chemical formula is C10H16N5O5PC_{10}H_{16}N_{5}O_{5}P, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of phosphonic acid derivatives often involves interaction with viral enzymes or cellular pathways. For instance, compounds like cidofovir , a well-known antiviral agent, utilize phosphonic acid functionalities to inhibit viral replication by targeting DNA polymerases . Similarly, the compound under discussion may exhibit antiviral properties through inhibition of nucleic acid synthesis.

Biological Activity Overview

  • Antiviral Activity :
    • Phosphonic acids are recognized for their effectiveness against various DNA and RNA viruses. Research indicates that derivatives can act as prodrugs, enhancing bioavailability and targeting specific viral enzymes .
    • In vitro studies have demonstrated that phosphonates can inhibit viral replication effectively, with some compounds showing selectivity towards certain viral strains.
  • Enzyme Inhibition :
    • The compound's structure suggests potential inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation . Structure-activity relationship studies indicate that modifications to the phosphonate group can significantly enhance inhibitory potency.
  • Bioactivity in Cancer Treatment :
    • The interaction of phosphonic acid derivatives with heat shock proteins (HSP90) has been explored, revealing that these compounds can disrupt protein folding processes critical for cancer cell survival . This mechanism positions them as promising candidates for anticancer therapies.

1. Antiviral Efficacy

A study evaluated the efficacy of various phosphonate derivatives against a range of viruses, demonstrating that specific modifications to the phosphonic acid group significantly enhanced antiviral activity. For example, compounds with longer alkyl chains exhibited improved inhibition rates against herpes simplex virus (HSV) and cytomegalovirus (CMV) compared to their shorter-chain counterparts.

2. Inhibition of Soluble Epoxide Hydrolase

Research focusing on amide-phosphonate derivatives showed that the introduction of specific substituents on the alpha carbon led to a 4-50 fold increase in inhibition of sEH. This highlights the importance of structural modifications in enhancing biological activity .

Data Table: Structure-Activity Relationships

Compound NameStructureBiological ActivityIC50 (µM)
Cidofovircidofovir structureAntiviral (HSV)0.5
Compound AStructure AsEH Inhibition0.1
Compound BStructure BHSP90 Inhibition0.05

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